![molecular formula C24H27N7O B10928939 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928939.png)
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyrazolopyridine core, and various substituents such as benzyl, butyl, cyclopropyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe final product is obtained by attaching the various substituents under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. Additionally, continuous flow reactors may be employed to ensure consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand used in click chemistry.
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol:
Uniqueness
Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H27N7O |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H27N7O/c1-3-4-12-31-22-21(16(2)28-31)19(13-20(26-22)18-10-11-18)23(32)27-24-25-15-30(29-24)14-17-8-6-5-7-9-17/h5-9,13,15,18H,3-4,10-12,14H2,1-2H3,(H,27,29,32) |
InChI Key |
FLJJFIOKSOXVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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